molecular formula C8H7BrN2O B7961377 (4-Bromo-1H-indazol-3-yl)-methanol

(4-Bromo-1H-indazol-3-yl)-methanol

Cat. No.: B7961377
M. Wt: 227.06 g/mol
InChI Key: HYPQKELBTSSPIN-UHFFFAOYSA-N
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Description

(4-Bromo-1H-indazol-3-yl)-methanol (CAS 1220039-50-8) is a brominated indazole derivative that serves as a versatile and valuable chemical building block in medicinal chemistry and organic synthesis. The indazole scaffold is recognized for its broad spectrum of pharmacological activities, making it a privileged structure in drug discovery . This compound, with its bromo substituent and hydroxymethyl functional group, offers two distinct sites for chemical modification, enabling researchers to synthesize a diverse array of complex molecules for biological screening . Indazole derivatives are found in numerous clinically approved drugs and investigational compounds due to their impressive bioactivity. They are known to function as potent inhibitors for various targets, including tyrosine kinases, selective estrogen receptors, and nitric oxide synthase (NOS) . Furthermore, recent research highlights the significant potential of bromo-indazole compounds as precursors for developing novel antimicrobial agents. Specifically, derivatives have demonstrated outstanding in vitro inhibitory activity against Gram-positive bacteria such as Streptococcus pneumoniae . The reactivity of the indazole core, including its ability to form N-CH2OH derivatives, is a key area of study for developing new synthetic routes and protecting group strategies . This compound is offered for research and further manufacturing use, strictly as a chemical tool for laboratory applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-bromo-2H-indazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPQKELBTSSPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Processes of 4 Bromo 1h Indazol 3 Yl Methanol

Reactivity Profiles of the Bromo Substituent at the 4-Position

The bromine atom attached to the C4 position of the indazole core is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the indazole ring system, facilitating several important classes of reactions.

Nucleophilic Aromatic Substitution Reactions

While less common than transition-metal-catalyzed couplings for aryl bromides, nucleophilic aromatic substitution (SNA_r) can occur at the 4-position of the indazole ring under specific conditions. The electron-deficient nature of the pyrazole (B372694) moiety within the indazole system can activate the C4-bromo bond towards attack by strong nucleophiles. Such reactions typically require forcing conditions, such as high temperatures and the use of highly activated nucleophiles, to proceed effectively. The substitution of the bromine atom by nucleophiles like amines, thiols, or alkoxides can introduce a variety of functional groups at this position.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

The bromo substituent at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the 4-bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction conditions can be optimized by varying the catalyst, base, and solvent. nih.gov For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles. nih.gov The reactivity of the C-Br bond allows for selective coupling, even in the presence of other reactive sites. For example, in dihalo-substituted indazoles, the coupling often occurs preferentially at the more reactive C-I bond over the C-Br bond. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindazoles

Starting Material Coupling Partner Catalyst Base Solvent Yield Reference
7-bromo-4-sulfonamido-1H-indazolesAryl boronic acidsPdCl₂(PPh₃)₂K₂CO₃/Cs₂CO₃DMFModerate to good nih.gov
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh nih.gov
4-bromo-1,2-dimethyl-1H-imidazole4-fluorophenylboronic acidNot specifiedNot specifiedNot specified60% thieme-connect.de

Stille Coupling: The Stille reaction involves the coupling of the 4-bromoindazole with an organotin reagent, catalyzed by a palladium complex. nrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. nrochemistry.com The reaction typically proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the coupled product. wikipedia.org

Sonogashira Coupling: This coupling reaction is used to form a carbon-carbon bond between the 4-bromoindazole and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The reaction is versatile and can be carried out under mild conditions. wikipedia.org The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl, which can be exploited for selective reactions on polyhalogenated substrates. wikipedia.org

Table 2: General Conditions for Transition-Metal-Catalyzed Cross-Coupling Reactions

Reaction Catalyst Co-catalyst/Ligand Base Typical Solvents Reference
SuzukiPd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃, Na₂CO₃Toluene, Dioxane, DMF nih.govnih.gov
StillePd(PPh₃)₄, PdCl₂(PPh₃)₂--Toluene, DMF nrochemistry.comorganic-chemistry.org
SonogashiraPdCl₂(PPh₃)₂, Pd(OAc)₂CuIEt₃N, piperidineToluene, THF, DMF organic-chemistry.orgwikipedia.orgresearchgate.net

Reductive Debromination and Other Halogen-Based Transformations

The bromine atom at the 4-position can be removed through reductive debromination. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using organometallic reagents like isopropyl magnesium chloride followed by a proton source. thieme-connect.de This reaction is useful for synthesizing the corresponding debrominated indazole derivative.

Transformations Involving the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the C3 position offers another site for chemical modification, primarily through oxidation and substitution reactions.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, are typically used to selectively form the corresponding 4-bromo-1H-indazole-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to the carboxylic acid, yielding 4-bromo-1H-indazole-3-carboxylic acid.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the (4-Bromo-1H-indazol-3-yl)-methanol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 3-(chloromethyl) or 3-(bromomethyl)-4-bromo-1H-indazole. These halogenated intermediates are then susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the 3-position.

Esterification and Etherification of the Hydroxymethyl Moiety

The hydroxyl group of the C3-hydroxymethyl substituent in this compound is a primary alcohol, making it amenable to standard esterification and etherification reactions. These transformations are crucial for synthesizing derivatives with altered solubility, and stability, or for installing protecting groups to prevent unwanted side reactions during subsequent synthetic steps.

Esterification typically involves reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield (4-bromo-1H-indazol-3-yl)methyl acetate.

Etherification can be accomplished through various methods, most commonly the Williamson ether synthesis. This process involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.

While specific examples for the esterification and etherification of this compound are not extensively detailed in the literature, the reactivity is analogous to other indazolyl-methanols. For example, indazoles are known to react with formaldehyde (B43269) to produce (1H-indazol-1-yl)methanol derivatives, highlighting the accessibility of the hydroxyl group. nih.gov

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Structure
Esterification Acyl Chloride (R-COCl), Base Ester product of this compound

Reactivity of the Indazole Heterocycle, Including Nitrogen Centers

The indazole ring system possesses a rich and complex reactivity profile. The presence of two nitrogen atoms and an aromatic benzene (B151609) ring allows for reactions at multiple sites, influenced by the electronic effects of the bromo-substituent.

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or acylated. A significant challenge in these reactions is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, leading to a mixture of isomers. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.net The choice of reagents, solvent, and reaction conditions can influence the N1/N2 product ratio.

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) typically yields a mixture of N1- and N2-alkylated products. The distribution of these products is dependent on factors like the steric bulk of the alkylating agent and the reaction conditions.

Acylation: Acylation with acyl chlorides or anhydrides also occurs at the nitrogen centers. For related indazole systems, Boc-protection (di-tert-butyl dicarbonate) in the presence of DMAP has been shown to selectively occur at the N1 position. nih.gov This protection strategy is often employed to facilitate further functionalization at other positions of the heterocycle. nih.gov

Table 2: N-Alkylation and N-Acylation of the Indazole Ring

Transformation Reagents Typical Products Notes
N-Alkylation R-X (e.g., CH₃I), Base (e.g., K₂CO₃) Mixture of N1- and N2-alkylated isomers Product ratio depends on reaction conditions.
N-Acylation (Boc)₂O, DMAP N1-tert-butoxycarbonyl protected indazole A common strategy for protecting the indazole N-H. nih.gov

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is directed by the combined electronic and steric effects of the existing substituents. The indazole nucleus itself is generally considered an activating group, while the bromine atom at C4 is a deactivating, ortho- and para-directing group.

Given the positions of the existing groups, electrophilic attack is sterically hindered at C5. The directing influence of the fused pyrazole ring and the C4-bromo group makes the C7 and C5 positions the most likely sites for substitution. For instance, nitration of 4-bromo-1H-indazole would be expected to yield primarily 4-bromo-7-nitro-1H-indazole and/or 4-bromo-5-nitro-1H-indazole, depending on the precise reaction conditions. libretexts.org

Table 3: Potential Regioselective Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ (4-Bromo-7-nitro-1H-indazol-3-yl)-methanol
Bromination Br₂, FeBr₃ (4,7-Dibromo-1H-indazol-3-yl)-methanol
Sulfonation Fuming H₂SO₄ 7-((3-(Hydroxymethyl)-1H-indazol-4-yl)sulfonyl)sulfonic acid

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. The bromo-substituent at C4 is particularly valuable for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can be followed by an intramolecular cyclization step to form a new ring.

Furthermore, the nitrogen atoms and the hydroxymethyl group can be directly involved in ring-forming reactions. For example, the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones via copper-catalyzed cyclization is a known synthetic route. nih.gov Annulation reactions, such as the [3+3] and [4+2] cycloadditions, have been developed for other heterocyclic systems and demonstrate the potential for indazoles to participate in building diverse chemical frameworks. nih.gov In a related example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, involves a key cyclization step where hydrazine (B178648) reacts with a substituted benzonitrile (B105546) to form the indazole ring. nih.govchemrxiv.org

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 1h Indazol 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for (4-Bromo-1H-indazol-3-yl)-methanol is not widely published in publicly accessible literature, the expected spectra can be predicted based on the analysis of closely related indazole derivatives.

For ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the bicyclic system. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself might be a broad singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate the aromatic carbons from the methylene carbon of the methanol substituent. The carbon atom bearing the bromine would show a characteristic shift.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of protons and carbons within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 140
C-Br - 100 - 115
C-N - 135 - 150
C-C-OH - 145 - 155
CH₂ ~4.8 ~55
OH Variable -

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₈H₇BrN₂O, HRMS would provide a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (for C₈H₈⁷⁹BrN₂O) 226.9869

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the indazole ring would likely appear in a similar region, often as a sharper peak. C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-O stretching of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ range, and the C-Br stretch would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be valuable. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the indazole ring system would be a prominent feature.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
N-H Stretch ~3300 Moderate
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Moderate
Aromatic C=C Stretch 1450-1600 Strong
C-O Stretch 1000-1050 Weak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indazole ring system, being aromatic, is expected to exhibit characteristic π-π* transitions. The absorption spectrum of this compound would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be observed at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be dependent on the molecular structure and the solvent environment.

Table 4: Predicted Electronic Spectroscopy Data for this compound

Technique Predicted Wavelength (nm)
UV-Vis Absorption (λ_max) 250 - 350

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Table 5: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Investigations of 4 Bromo 1h Indazol 3 Yl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For (4-Bromo-1H-indazol-3-yl)-methanol, DFT calculations can elucidate fundamental properties that govern its behavior. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov For indazole structures, negative potential (red and yellow regions) is often located around the nitrogen atoms of the pyrazole (B372694) ring, indicating them as sites for electrophilic attack, while positive potential (blue regions) is found around the hydrogen atoms. nih.govdntb.gov.ua

Table 1: Representative DFT-Calculated Parameters for Substituted Indazoles Note: This table presents typical values for indazole derivatives as found in the literature to illustrate the expected range for this compound.

ParameterTypical Value RangeSignificance
EHOMO -5.5 to -7.5 eVElectron-donating ability
ELUMO -1.0 to -2.0 eVElectron-accepting ability
Energy Gap (ΔE) 4.0 to 5.5 eVChemical reactivity, stability
Dipole Moment 2.0 to 4.0 DebyeMolecular polarity

Data sourced from general findings on indazole derivatives. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and flexibility of this compound.

These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. researchgate.net For indazole derivatives, MD simulations have been employed to study their stability within the active sites of enzymes. researchgate.net A typical MD simulation involves placing the molecule in a simulated box of solvent (e.g., water) and running the simulation for a period ranging from nanoseconds to microseconds.

The primary outputs of an MD simulation are trajectories that describe the position, velocity, and forces of all atoms over time. Analysis of these trajectories can reveal:

Conformational Flexibility: The rotation around the single bond between the indazole ring and the methanol (B129727) group is a key flexible point. MD can explore the different rotational conformers and their relative populations.

Solvent Interactions: The simulation can show how water molecules arrange around the solute and form hydrogen bonds with the -OH group and the indazole nitrogens.

Stability of Complexes: If studying the interaction with another molecule (e.g., a protein), MD can assess the stability of the binding pose, calculating metrics like the root-mean-square deviation (RMSD) of the ligand over time. researchgate.net

For example, a study on 1H-indazole analogs as anti-inflammatory agents used MD simulations to confirm the stability of the compounds within the active site of the COX-2 enzyme. researchgate.net

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO/B3LYP), is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govepstem.net Theoretical calculations of 1H and 13C NMR spectra for indazole derivatives have shown good agreement with experimental data. nih.govresearchgate.net For this compound, calculations would predict the chemical shifts for the aromatic protons, the CH2 protons, and the carbons of the bicyclic system. Comparing these predicted spectra with experimental ones can confirm the compound's structure. youtube.com

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. epstem.net These computed frequencies correspond to the fundamental vibrational modes of the molecule. dntb.gov.ua It is common practice to apply a scaling factor to the calculated frequencies to better match experimental IR spectra, accounting for anharmonicity and other method-inherent approximations. psu.edu Key predicted vibrational modes for this compound would include the O-H stretch, N-H stretch, C-H stretches (aromatic and aliphatic), C=C and C=N ring stretches, and the C-Br stretch.

Table 2: Predicted Key Vibrational Frequencies for this compound Note: These are representative frequency ranges based on general knowledge of functional groups and data from related molecules. youtube.compsu.edu

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
O-H Stretching~3400-3600
N-H Stretching~3100-3300
Aromatic C-H Stretching~3000-3100
Aliphatic C-H Stretching~2850-2950
C=C / C=N Ring Stretching~1450-1600
C-Br Stretching~500-650

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states (TS) and intermediates that are often too transient to be observed experimentally. For reactions involving the synthesis or modification of this compound, computational methods can map out the entire potential energy surface.

DFT calculations can be used to locate the geometry of transition states and calculate their activation energies (Ea). This information helps to determine the rate-limiting step of a reaction and understand how different catalysts or reaction conditions might influence the outcome. researchgate.netnih.gov For instance, the synthesis of functionalized indazoles via transition-metal-catalyzed C-H activation has been studied computationally to elucidate the catalytic cycle, involving steps like C-H activation, insertion, and reductive elimination. researchgate.netnih.gov

While a specific mechanistic study for the synthesis of this compound is not prominent in the literature, a hypothetical study could investigate the formation of the indazole ring itself, such as through a Cadogan cyclization, or the introduction of the methanol group. acs.org Such a study would involve:

Reactant and Product Optimization: Finding the minimum energy structures of the starting materials and products.

Transition State Searching: Using algorithms to locate the saddle point on the potential energy surface connecting reactants and products.

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and calculating zero-point vibrational energies (ZPVE) for more accurate energy barriers.

Intrinsic Reaction Coordinate (IRC) Calculation: Plotting the reaction pathway from the transition state down to the connected reactant and product to ensure the correct pathway has been found.

These studies provide a detailed, atomistic understanding of how chemical transformations occur. nih.gov

In Silico Exploration of Reactivity and Selectivity

In silico methods allow for the exploration of a molecule's potential reactivity and selectivity before extensive laboratory work is undertaken. For this compound, these computational approaches can predict how and where it is most likely to react.

Regioselectivity: The positions on the indazole ring are not equally reactive. The presence of the bromine atom at the C4 position and the methanol group at the C3 position significantly influences the electron density distribution. DFT-based reactivity indices, such as Fukui functions or the analysis of HOMO/LUMO distributions, can predict the most likely sites for electrophilic or nucleophilic attack. nih.govbeilstein-journals.org For electrophilic substitution on the benzene (B151609) portion of the indazole ring, computational models can predict whether the reaction will occur at the C5, C6, or C7 position by comparing the activation energies for each pathway. beilstein-journals.org

Reaction Prediction: Automated computational workflows have been developed to predict the outcomes of reactions. nih.govbeilstein-journals.org These tools can take a substrate like this compound and a given set of reagents and predict the likely product by evaluating different possible reaction mechanisms (e.g., proton abstraction vs. electrophilic aromatic substitution in the context of C-H activation). nih.govbeilstein-journals.org This allows for the rapid screening of potential reactions and the rational design of synthetic routes.

The reactivity of the indazole core itself is complex. It can undergo electrophilic substitution, and the N-H proton can be removed to form an anion, which can then act as a nucleophile in alkylation or acylation reactions. chemicalbook.com Computational studies can model these different reaction types to predict which pathway is more favorable under specific conditions, thus guiding synthetic efforts.

Strategic Applications of 4 Bromo 1h Indazol 3 Yl Methanol in Contemporary Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic positioning of the bromo and hydroxymethyl functionalities on the indazole ring of (4-Bromo-1H-indazol-3-yl)-methanol provides two distinct points for molecular elaboration, rendering it a highly versatile building block in the assembly of complex organic molecules. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. Concurrently, the hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further synthetic manipulations.

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, the reactivity of analogous bromo-indazole systems in the construction of intricate molecular frameworks is well-established. For instance, various bromo-indazole derivatives have been employed as key intermediates in the synthesis of potent kinase inhibitors and other pharmaceutically relevant molecules. researchgate.netontosight.aipnrjournal.com The dual functionality of this compound allows for a modular approach to synthesis, where the indazole core can be first elaborated via the bromo group, followed by transformations of the hydroxymethyl moiety, or vice versa. This flexibility is paramount in the divergent synthesis of compound libraries for drug discovery and chemical biology.

Precursor for the Synthesis of Diverse Indazole Analogues and Scaffolds

The chemical reactivity of this compound makes it an excellent precursor for a wide range of indazole analogues. The bromine atom can be readily displaced or transformed through various synthetic protocols, leading to a diverse array of substituted indazoles.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. The Suzuki-Miyaura coupling of bromoindazoles with boronic acids or their derivatives is a widely used method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. pnrjournal.combldpharm.comnih.govresearchgate.net Similarly, the Sonogashira coupling with terminal alkynes provides access to 4-alkynyl-1H-indazoles, which are valuable intermediates for further transformations. nih.govbldpharm.comnih.gov The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles, leading to the synthesis of 4-amino-1H-indazole derivatives.

The hydroxymethyl group also offers numerous possibilities for derivatization. It can be oxidized to the corresponding aldehyde, which can then participate in various condensation and addition reactions. Further oxidation to the carboxylic acid opens up another avenue for functionalization, such as amide bond formation. These transformations, coupled with the reactions at the 4-position, enable the generation of a vast chemical space of indazole derivatives from a single, readily accessible precursor. A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated as FtsZ inhibitors, demonstrating the potential of this scaffold in developing new antibacterial agents.

Utilization in the Development of New Synthetic Methodologies and Catalytic Systems

The unique reactivity of the indazole scaffold, and specifically bromo-substituted indazoles, has been leveraged in the development of novel synthetic methodologies. While this compound itself has not been the central focus of these studies, the reactions of its analogous compounds provide a clear blueprint for its potential applications.

The development of efficient catalytic systems for the functionalization of the indazole ring is an active area of research. For example, studies on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on various bromo-indazoles have led to the optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields and selectivity. pnrjournal.combldpharm.comnih.govresearchgate.netnih.govbldpharm.comnih.gov The insights gained from these studies are directly applicable to the use of this compound in similar transformations.

The following tables summarize typical conditions for these key cross-coupling reactions on bromo-heterocyclic systems, which can be extrapolated to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd(OAc)₂ Q-Phos K₃PO₄ Toluene 100 ontosight.ai
Pd₂(dba)₃ P(o-tol)₃ Et₃N DMF 90 researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

Catalyst Co-catalyst Base Solvent Temperature (°C) Reference
[DTBNpP]Pd(crotyl)Cl None DABCO THF Room Temp. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd(dba)₂ tBuDavePhos NaOtBu Toluene 100

These methodologies, developed using related bromo-heterocycles, provide a robust toolbox for the synthetic chemist to utilize this compound in the construction of complex and diverse molecular structures.

Application in Materials Chemistry for the Creation of Functional Organic Molecules

The indazole core is a component of various functional organic materials due to its electronic properties and ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.net These properties are crucial for the design of materials with specific functions, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While the specific application of this compound in materials chemistry is not yet widely reported in the literature, its structure suggests significant potential. The bromo-substituted indazole moiety can be functionalized through cross-coupling reactions to introduce chromophoric or electronically active groups. The hydroxymethyl group can be used to attach the molecule to polymer backbones or surfaces, or to tune the material's solubility and processing characteristics. The development of indazole-based materials is an emerging field, and versatile building blocks like this compound are expected to play a crucial role in the creation of novel functional organic molecules with tailored properties for advanced material applications. Further research is warranted to explore the full potential of this compound in the realm of materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-1H-indazol-3-yl)-methanol, and how can reaction progress be monitored?

  • Methodology : A common approach involves refluxing intermediates with hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization. Reaction progress is monitored via TLC (e.g., using ACN:methanol 1:1 as a mobile phase) to confirm completion before workup .
  • Optimization : Adjust reaction time (e.g., 5–8 hours) and stoichiometric ratios (e.g., 1:1.2 molar equivalents of hydrazine to substrate) to improve yield. Crystallization from ethanol enhances purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Data collection at 295 K with an R factor <0.05 ensures accuracy .
  • Spectroscopy : Combine 1^1H/13^13C NMR (δ 4.11–8.33 ppm for aromatic protons) and IR (peaks at 3120–3533 cm1^{-1} for N-H/Ar-H stretches) to confirm functional groups and regiochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for brominated indazole derivatives?

  • Case Study : If enzymatic assays (e.g., α-glucosidase inhibition) show variability, validate results using orthogonal methods like DPPH radical scavenging for antioxidant activity. Cross-reference with crystallographic data to rule out structural misassignment .
  • Statistical Analysis : Apply iterative qualitative frameworks (e.g., triangulation of HPLC purity, bioassay replicates, and computational docking) to identify outliers and systemic errors .

Q. How can high-resolution crystallography improve the understanding of this compound’s reactivity?

  • Technique : Use SHELXE for experimental phasing and WinGX for structure visualization. Anisotropic displacement parameters (ORTEP diagrams) reveal steric effects influencing bromine’s electrophilic substitution sites .
  • Data Interpretation : Compare torsion angles (e.g., C-Br-C-C dihedral angles) with DFT-optimized geometries to predict regioselectivity in cross-coupling reactions .

Analytical and Safety Considerations

Q. What are critical safety protocols for handling this compound in synthetic workflows?

  • Guidelines : Use fume hoods for steps involving hydrazine hydrate (corrosive) and KOH (caustic). Acidification with HCl must be controlled to avoid exothermic splashing .
  • Waste Management : Quench brominated byproducts with sodium thiosulfate to minimize environmental toxicity .

Data Reproducibility and Sharing

Q. How can researchers ensure reproducibility of pharmacological data for this compound?

  • Best Practices : Deposit raw crystallographic data (CIF files) in public repositories like IUCr. Share NMR spectra (FID files) with processing parameters (e.g., 400 MHz, CDCl3_3 solvent) to enable independent validation .
  • Open Science : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, with metadata tags for CAS 68120-35-4 and ChemSpider ID 9162485 .

Methodological Pitfalls to Avoid

  • Overreliance on Single Techniques : Avoid using only 1^1H NMR for purity assessment; combine with HPLC (e.g., 40:60 2-propanol:n-hexane mobile phase) to detect low-abundance impurities .
  • Misinterpretation of Anisotropy : In crystallography, ensure thermal ellipsoid models (via ORTEP) account for disorder, especially near the bromine moiety, to avoid incorrect bond assignment .

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